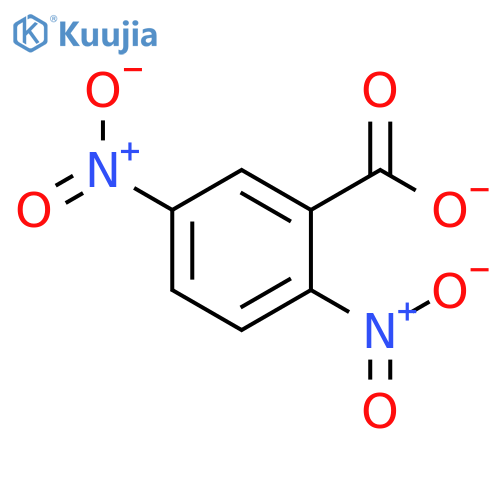Cas no 610-28-6 (2,5-dinitrobenzoic acid)

2,5-dinitrobenzoic acid structure
商品名:2,5-dinitrobenzoic acid
2,5-dinitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,5-dinitrobenzoic acid
- 2,4-DINITROPHENETOLE
- 2,5-Dinitro-benzoesaeure
- 2,5-dinitro-benzoic acid
- Benzoic acid,2,5-dinitro
- EINECS 210-216-9
- Benzoic acid, 2,5-dinitro-
- AMY25091
- YKMDNKRCCODWMG-UHFFFAOYSA-N
- DTXSID3060582
- NS00034531
- 610-28-6
- 5U2ZZM3NHS
- CCRIS 3127
- NSC 3810
- NSC-3810
- FT-0610712
- MFCD00024256
- 4-09-00-01241 (Beilstein Handbook Reference)
- AKOS015917493
- 2,5-Dinitrobenzoic acid, >=95.0% (HPLC)
- NSC3810
- BRN 1983247
- SCHEMBL130412
- DTXCID3042928
-
- MDL: MFCD00024256
- インチ: InChI=1S/C7H4N2O6/c10-7(11)5-3-4(8(12)13)1-2-6(5)9(14)15/h1-3H,(H,10,11)/p-1
- InChIKey: YKMDNKRCCODWMG-UHFFFAOYSA-N
- ほほえんだ: O=[N+](C1=CC=C([N+]([O-])=O)C(C([O-])=O)=C1)[O-]
計算された属性
- せいみつぶんしりょう: 212.00700
- どういたいしつりょう: 212.00693585g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 129Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 178-182 °C
- PSA: 128.94000
- LogP: 2.24760
- ようかいせい: 使用できません
2,5-dinitrobenzoic acid セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S26-S37/39
- RTECS番号:DG9140550
-
危険物標識:

- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
2,5-dinitrobenzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,5-dinitrobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 41920-1G-F |
2,5-dinitrobenzoic acid |
610-28-6 | ≥95.0% (HPLC) | 1G |
¥1305.96 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01989-5g |
2,5-dinitrobenzoic acid |
610-28-6 | 5g |
¥6488.0 | 2021-09-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 41920-5G-F |
2,5-dinitrobenzoic acid |
610-28-6 | ≥95.0% (HPLC) | 5G |
¥5241.35 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01989-1g |
2,5-dinitrobenzoic acid |
610-28-6 | 1g |
¥1618.0 | 2021-09-04 |
2,5-dinitrobenzoic acid 関連文献
-
Jiang Lou,Quannan Wang,Ping Wu,Hongmei Wang,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2020 49 4307
-
2. Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangementE. J. Forbes,D. C. Warrell J. Chem. Soc. C 1968 1964
-
J. F. J. Dippy,B. D. Hawkins,B. V. Smith J. Chem. Soc. 1964 154
-
4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sourcesFernando S. García Einschlag,Luciano Carlos,Alberto L. Capparelli,André M. Braun,Esther Oliveros Photochem. Photobiol. Sci. 2002 1 520
-
F. Bell J. Chem. Soc. 1958 120
610-28-6 (2,5-dinitrobenzoic acid) 関連製品
- 603-11-2(3-Nitrophthalic acid)
- 610-29-7(2-nitrobenzene-1,4-dicarboxylic acid)
- 16533-71-4(3,5-Dinitro-4-methylbenzoic Acid)
- 5292-45-5(Dimethyl nitroterephthalate)
- 96-98-0(4-Methyl-3-nitrobenzoic acid)
- 3113-71-1(3-Methyl-4-nitrobenzoic acid)
- 3113-72-2(5-Methyl-2-nitrobenzoic acid)
- 610-36-6(4-Amino-2-nitrobenzoic acid)
- 552-16-9(2-Nitrobenzoic acid)
- 1975-50-4(2-Methyl-3-nitrobenzoic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
